molecular formula C20H17N3O2S B2361558 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide CAS No. 900005-08-5

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Cat. No.: B2361558
CAS No.: 900005-08-5
M. Wt: 363.44
InChI Key: CPUXQPAVRFLOAO-UHFFFAOYSA-N
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Description

“N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from 4-ethylbenzoic acid, the benzothiazole ring can be formed through a cyclization reaction with thiourea under acidic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-furoic acid.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyridine-furan intermediates using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or the carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as a candidate for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyridine rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
  • N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
  • N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of “N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide” lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-14-7-5-10-17-18(14)22-20(26-17)23(13-15-8-3-4-11-21-15)19(24)16-9-6-12-25-16/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUXQPAVRFLOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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